N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
This compound is a pyrazole-based benzenesulfonamide derivative characterized by a 5-methyl-substituted pyrazole core linked to a pyridin-3-yl group and an ethyl chain terminating in a 4-(trifluoromethoxy)benzenesulfonamide moiety. The trifluoromethoxy group is a strong electron-withdrawing substituent, which may enhance the sulfonamide’s acidity and influence its pharmacokinetic properties, such as membrane permeability and protein binding.
Properties
IUPAC Name |
N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O3S/c1-13-11-17(14-3-2-8-22-12-14)24-25(13)10-9-23-29(26,27)16-6-4-15(5-7-16)28-18(19,20)21/h2-8,11-12,23H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZPPYMFNZQXLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of growing interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into its synthesis, mechanisms of action, and biological evaluations based on recent studies.
1. Synthesis and Structural Characteristics
The synthesis of this compound typically involves several steps:
- Preparation of Intermediates : The initial steps often include the formation of the pyrazole ring followed by functionalization with a pyridine moiety.
- Final Coupling Reaction : This is usually achieved by coupling the intermediate with a sulfonamide or related compound under specific conditions to yield the final product.
The compound features a sulfonamide group, a trifluoromethoxy group, and a pyrazole ring, which contribute to its unique chemical properties and biological activities.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors.
- Enzyme Inhibition : It may inhibit enzyme activity by binding to active or allosteric sites, thus preventing substrate binding or altering enzyme conformation.
- Receptor Modulation : The compound may act as either an agonist or antagonist at various receptors, modulating downstream signaling pathways that are crucial in inflammation and cancer progression.
3. Biological Activity
Recent studies have highlighted various biological activities associated with this compound:
Anti-inflammatory Activity
Research indicates that compounds containing pyrazole structures exhibit significant anti-inflammatory properties. For instance, derivatives have shown effectiveness in inhibiting pro-inflammatory cytokines in vitro.
Anticancer Potential
A number of studies have evaluated the anticancer activity of similar pyrazole derivatives against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF7 | 3.79 | Apoptosis induction |
| Similar Pyrazole Derivative | A549 | 26 | Growth inhibition |
| Another Derivative | Hep-2 | 3.25 | Cytotoxicity |
These findings suggest that this compound may possess significant anticancer properties, potentially through mechanisms involving apoptosis and cell cycle arrest.
4. Case Studies
Several case studies have explored the efficacy of pyrazole derivatives in cancer therapy:
- Study on MCF7 Cells : A study demonstrated that the compound significantly inhibited proliferation in MCF7 breast cancer cells, with an IC50 value indicating potent cytotoxic effects.
- Evaluation against Lung Cancer : Another investigation revealed that related compounds effectively reduced cell viability in A549 lung cancer cells, highlighting their potential as therapeutic agents.
5. Conclusion
This compound exhibits promising biological activities, particularly in anti-inflammatory and anticancer domains. Its unique structural characteristics allow for diverse interactions with biological targets, making it a valuable candidate for further research and potential therapeutic applications.
Comparison with Similar Compounds
Structural Differences :
- Pyrazole Substituents : The pyrazole ring features a 5-cyclopropyl group (vs. 5-methyl in the target compound) and a pyridin-4-yl group (vs. pyridin-3-yl).
- Sulfonamide Substituent : The benzene ring contains a trifluoromethyl (-CF₃) group at the 3-position (vs. trifluoromethoxy (-OCF₃) at the 4-position).
Implications :
- The pyridin-4-yl vs. pyridin-3-yl substitution could affect binding orientation in target proteins due to differences in nitrogen positioning.
- Trifluoromethyl (electron-withdrawing) vs. trifluoromethoxy (stronger electron-withdrawing and larger) may modulate solubility and electronic interactions with biological targets .
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide (CAS: 2192745-60-9)
Structural Differences :
- Core Structure: Replaces the pyrazole-ethyl chain with a pyridine-pyrrolidinone hybrid linked via a methyl group.
- Sulfonamide Position : Retains the 4-(trifluoromethoxy)benzenesulfonamide group but connects it to a modified pyridine ring.
Implications :
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
Structural Differences :
- Core Structure : Incorporates a chromen-4-one scaffold fused with a pyrazolo[3,4-d]pyrimidine system (vs. simple pyrazole in the target compound).
- Substituents: Features fluorophenyl and fluoro-chromenone groups, which are absent in the target compound.
Implications :
- Increased molecular complexity (MW: 589.1 vs. ~430 for the target compound) may reduce bioavailability but enhance target specificity .
Structural and Physicochemical Comparison Table
Research Findings and Implications
- Substituent Effects : The trifluoromethoxy group in the target compound may confer superior metabolic stability compared to trifluoromethyl analogs due to reduced susceptibility to oxidative degradation .
- Heterocyclic Diversity: Pyridine-pyrrolidinone hybrids (e.g., ) demonstrate the importance of balancing aromaticity and polarity for optimizing drug-like properties.
- Molecular Complexity: Chromenone-containing derivatives (e.g., ) highlight trade-offs between molecular weight and target specificity, suggesting the target compound’s simpler structure may offer advantages in synthetic accessibility and ADME profiles.
Q & A
Basic: What are the optimal synthetic routes for N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. For example, K₂CO₃ in DMF is often used as a base to facilitate nucleophilic substitutions (e.g., alkylation of pyrazole intermediates) .
- Step 2 : Sulfonamide coupling. Reacting the pyrazole-ethylamine intermediate with 4-(trifluoromethoxy)benzenesulfonyl chloride under inert conditions (e.g., dry THF, 0–5°C) yields the final product. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to achieve >95% purity .
- Optimization : Computational reaction path search methods (e.g., quantum chemical calculations) can predict optimal solvents, temperatures, and catalysts, reducing trial-and-error approaches .
Basic: How is the structural integrity of this compound validated in academic research?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the pyrazole ring and trifluoromethoxy group placement. For example, the singlet for the trifluoromethoxy group appears at ~δ 3.9 ppm in ¹H NMR .
- X-ray crystallography : Resolves stereochemical ambiguities. Pyrazole-pyridine dihedral angles (e.g., 15–25°) and sulfonamide bond lengths (~1.63 Å) are validated against crystallographic databases (e.g., CCDC) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ ion matching calculated mass within 2 ppm error) .
Basic: What preliminary biological assays are recommended to evaluate its bioactivity?
- High-throughput screening (HTS) : Test inhibition of enzymes (e.g., COX-2, carbonic anhydrase) or receptors (e.g., GPCRs) at 10 µM–1 mM concentrations. Fluorescence polarization or FRET-based assays are preferred for real-time kinetics .
- Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cells to establish IC₅₀ values. The trifluoromethoxy group may enhance membrane permeability but requires dose-dependent validation .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
- Substituent variation : Systematically modify the pyridinyl (e.g., 3-pyridinyl vs. 4-pyridinyl) and benzenesulfonamide (e.g., CF₃O vs. OCF₃) groups. Compare IC₅₀ values in enzyme assays to identify pharmacophore requirements .
- Computational modeling : Molecular docking (AutoDock Vina) predicts binding affinities to targets like COX-2. Pair with free-energy perturbation (FEP) calculations to rank substituent effects .
- Metabolic stability : Introduce deuterium at labile positions (e.g., methyl group on pyrazole) to assess half-life improvements in microsomal assays .
Advanced: How should researchers address contradictory data in enzyme inhibition assays?
- Assay condition optimization : Vary pH (6.5–8.0), ionic strength, or cofactors (e.g., Mg²⁺) to identify false negatives/positives. For example, sulfonamide binding to carbonic anhydrase is pH-sensitive .
- Orthogonal assays : Validate HTS hits using SPR (surface plasmon resonance) for binding kinetics or ITC (isothermal titration calorimetry) for thermodynamic parameters .
- Impurity analysis : Use HPLC-MS to check for degradation products (e.g., hydrolysis of the sulfonamide group under acidic conditions) .
Advanced: What strategies are effective in studying its pharmacokinetics and toxicity?
- In vitro ADME :
- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid. The trifluoromethoxy group may reduce solubility compared to methoxy analogs .
- CYP450 inhibition : Screen against CYP3A4/2D9 using luminescent substrates (e.g., P450-Glo™) to predict drug-drug interactions .
- In vivo models : Administer orally (10–50 mg/kg) in rodents. Plasma stability assays (LC-MS/MS) quantify parent compound vs. metabolites (e.g., sulfonamide cleavage products) .
Advanced: How can researchers identify its molecular targets in complex biological systems?
- Chemoproteomics : Use photoaffinity probes (e.g., diazirine tags) to crosslink the compound to proteins in cell lysates, followed by LC-MS/MS identification .
- Thermal shift assays : Monitor protein denaturation (via SYPRO Orange dye) to detect target engagement in cell-free systems .
- CRISPR-Cas9 screening : Knock out suspected targets (e.g., kinases) in cell lines and assess rescue of compound-induced phenotypes .
Advanced: What analytical methods resolve challenges in crystallizing this compound for structural studies?
- Co-crystallization : Add co-factors (e.g., ATP for kinases) or stabilize flexible regions with Fab fragments .
- Cryo-EM : For large targets (e.g., ion channels), use single-particle analysis at 2–3 Å resolution to visualize compound binding without crystallization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
